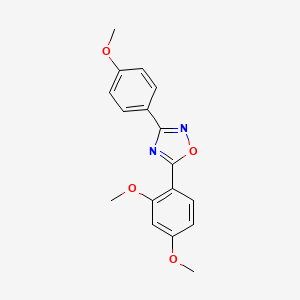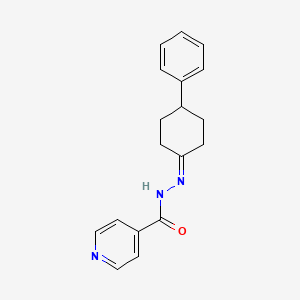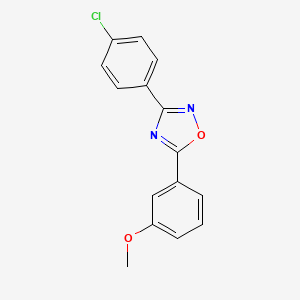![molecular formula C20H18N2OS B5775766 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as PTPMT1 inhibitor and is used in the study of various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
The mechanism of action of PTPMT1 inhibitor involves the inhibition of the enzyme PTPMT1, which is involved in the regulation of cellular metabolism and energy production. By inhibiting this enzyme, the compound disrupts the normal functioning of cancer cells, leading to their death. Additionally, it has been found to regulate the activity of insulin receptors, leading to improved glucose metabolism in diabetic patients.
Biochemical and Physiological Effects:
PTPMT1 inhibitor has been shown to have various biochemical and physiological effects on the body. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and regulate glucose metabolism. Additionally, it has been shown to improve mitochondrial function and reduce oxidative stress, making it a potential therapeutic agent for neurodegenerative disorders.
实验室实验的优点和局限性
One of the major advantages of using PTPMT1 inhibitor in lab experiments is its ability to selectively target cancer cells, leading to minimal side effects. Additionally, it has been found to be effective in low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of PTPMT1 inhibitor. One area of research is the development of more potent and selective inhibitors, which can be used for the treatment of various diseases. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its potential applications in other areas of research. Finally, clinical trials are needed to determine the safety and efficacy of PTPMT1 inhibitor in humans.
In conclusion, 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide is a promising compound with potential applications in various areas of scientific research. Its ability to selectively target cancer cells and regulate glucose metabolism make it a valuable tool for the study of various diseases. Further research is needed to fully understand the potential of this compound and its applications in the field of medicine.
合成方法
The synthesis of 4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide involves the reaction of 4-(chloromethyl)benzonitrile with phenylthiomethylpyridine in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain the final product.
科学研究应用
PTPMT1 inhibitor has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to play a role in the regulation of insulin signaling and glucose metabolism, making it a potential target for the treatment of diabetes.
属性
IUPAC Name |
4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-14-18-6-4-5-13-21-18)17-11-9-16(10-12-17)15-24-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPXFRFECJHVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(phenylsulfanylmethyl)-N-(pyridin-2-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)



![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)


![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)

